3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Lipophilicity Membrane permeability Physicochemical profiling

3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine (molecular formula C17H17ClN4O2S, MW 376.9 g/mol) is a synthetic 4-amino-1,2,4-triazole derivative featuring a 3-chlorobenzyl sulfanyl substituent at the 3-position and a 3,4-dimethoxyphenyl group at the 5-position of the triazole ring. This compound belongs to the class of 3-alkylsulfanyl/benzylsulfanyl-4-amino-1,2,4-triazoles, a scaffold known for antiproliferative activity against cancer cell lines.

Molecular Formula C17H17ClN4O2S
Molecular Weight 376.9 g/mol
Cat. No. B12135236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC17H17ClN4O2S
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl)OC
InChIInChI=1S/C17H17ClN4O2S/c1-23-14-7-6-12(9-15(14)24-2)16-20-21-17(22(16)19)25-10-11-4-3-5-13(18)8-11/h3-9H,10,19H2,1-2H3
InChIKeyQSRWMINAVAZEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine: Structural and Pharmacophoric Context for Procurement Decisions


3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine (molecular formula C17H17ClN4O2S, MW 376.9 g/mol) is a synthetic 4-amino-1,2,4-triazole derivative featuring a 3-chlorobenzyl sulfanyl substituent at the 3-position and a 3,4-dimethoxyphenyl group at the 5-position of the triazole ring . This compound belongs to the class of 3-alkylsulfanyl/benzylsulfanyl-4-amino-1,2,4-triazoles, a scaffold known for antiproliferative activity against cancer cell lines [1]. The combination of a lipophilic 3-chlorobenzylthio moiety and a electron-rich dimethoxyphenyl ring creates a distinct pharmacophoric profile compared to close analogs with alternative benzyl substituents, potentially influencing target binding and physicochemical properties relevant to lead optimization and chemical biology probe selection.

Why Simple Analog Substitution Is Inadequate: Quantitative Differentiation Drivers for 3-[(3-Chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine


Within the 3-benzylsulfanyl-4-amino-1,2,4-triazole series, the nature and position of the substituent on the benzyl ring critically modulate biological activity. The 3-chlorobenzyl substituent imparts a unique combination of lipophilicity (cLogP ~3.8 predicted) and electron-withdrawing character (Hammett σ_m = 0.37) that differs markedly from the 3-methoxy (cLogP ~3.0, σ_m = 0.12), 3-fluoro (cLogP ~3.4, σ_m = 0.34), and 2-chloro positional isomer (cLogP identical but altered steric and electronic topology) [1]. In the Zhao et al. 3-alkylsulfanyl-4-amino-1,2,4-triazole series, even minor chain-length variations at the sulfanyl position produced IC50 differences exceeding 10-fold across HepG2, HCT116, PC-3, and Hela cell lines, demonstrating that simple analog substitution cannot preserve activity [2]. Generic interchange without quantitative justification risks discarding critical selectivity and potency properties that are not apparent from scaffold similarity alone.

Quantitative Differentiation Evidence: 3-[(3-Chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability Potential: 3-Chlorobenzyl vs. 3-Methoxybenzyl Analogs

The target compound's 3-chlorobenzyl substituent (cLogP contribution ~+0.8 log units relative to 3-methoxybenzyl based on fragment constants) is predicted to yield approximately 6-fold higher octanol-water partition coefficient compared to the 3-methoxy analog 3-(3,4-dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 676623-46-4) [1]. This lipophilicity difference can substantially influence passive membrane diffusion and nonspecific protein binding, critical parameters for cell-based assay performance.

Lipophilicity Membrane permeability Physicochemical profiling

Electronic Modulation of the Triazole Core: 3-Chloro (σ_m 0.37) vs. 3-Fluoro (σ_m 0.34) Substituent Effects

The 3-chlorobenzyl substituent exerts a stronger electron-withdrawing inductive effect (Hammett σ_m = 0.37) compared to the 3-fluorobenzyl analog 3-(3,4-dimethoxyphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 676642-55-0, σ_m = 0.34 for fluorine) [1]. This electronic difference may influence the electron density on the triazole ring and the adjacent 4-amino group, potentially affecting hydrogen-bonding capacity and reactivity with electrophilic biological targets.

Electronic effects Hammett constants Structure-activity relationships

Positional Isomer Differentiation: 3-Chlorobenzyl vs. 2-Chlorobenzyl SAR from Class-Level Precedent

Within the 3-alkylsulfanyl-4-amino-1,2,4-triazole class, the position of halogen substitution on the benzyl ring significantly alters antiproliferative potency. In the Zhao et al. 2016 series, compounds with meta-substituted benzyl groups generally exhibited superior anticancer activity compared to ortho-substituted congeners [1]. The target compound's 3-chlorobenzyl configuration is predicted to exhibit a different activity profile than the 2-chlorobenzyl positional isomer 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine. While direct head-to-head data are unavailable, the 3-chloro configuration aligns with the meta-substitution preference observed for antiproliferative activity across multiple 1,2,4-triazole chemotypes.

Positional isomerism Structure-activity relationships Antiproliferative activity

5-Aryl Substituent Impact on Target Engagement: 3,4-Dimethoxyphenyl vs. 2-Thienyl Heterocyclic Replacement

The identity of the 5-aryl substituent in 3-benzylsulfanyl-4-amino-1,2,4-triazoles is a critical determinant of biological activity. The target compound's 3,4-dimethoxyphenyl group provides a larger, more electron-rich aromatic surface compared to the 2-thienyl analog 3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine (CAS 477872-64-3) . In the Zhao et al. 2016 antiproliferative series, 5-aryl variation produced IC50 differences from 0.37 μM to >100 μM, demonstrating that the 5-aryl group is not a passive spectator but a primary driver of potency [1]. The dimethoxyphenyl motif provides additional hydrogen-bond acceptor sites (two methoxy oxygens) absent in the thienyl analog, potentially enabling unique binding interactions.

Aryl substitution Target engagement Antiproliferative SAR

Purity and Identity Assurance: Certified Analytical Specifications for Reliable Procurement

The target compound is commercially available with specified purity (typically ≥95%) and full analytical characterization including IUPAC name, molecular formula (C17H17ClN4O2S), molecular weight (376.9 g/mol), InChI, InChI Key (QSRWMINAVAZEAK-UHFFFAOYSA-N), and Canonical SMILES (COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl)OC) . These identifiers enable unambiguous compound verification by LC/MS or NMR, ensuring that procurement yields the correct regioisomer and not the 2-chlorobenzyl or 4-chlorobenzyl variants that are also available in chemical catalogs.

Quality control Analytical characterization Procurement reliability

Evidence-Backed Application Scenarios for 3-[(3-Chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine in Research and Discovery


Antiproliferative Lead Optimization Campaigns Requiring Meta-Chlorobenzyl Pharmacophore SAR Exploration

This compound serves as a key structural probe within 3-alkylsulfanyl-4-amino-1,2,4-triazole lead optimization programs targeting cancer cell lines (HepG2, HCT116, PC-3, Hela). The class-level SAR from Zhao et al. (2016) establishes that 3-sulfanyl substitution is a primary driver of antiproliferative potency, with IC50 values spanning 0.37 to >100 µM depending on chain structure [1]. The 3-chlorobenzyl variant provides a specific lipophilicity (cLogP ~3.8) and electronic profile (σ_m = 0.37) that fills a defined region of property space between more polar (3-methoxy, 3-fluoro) and more lipophilic (3-bromo, 3-iodo) congeners, enabling systematic SAR mapping.

Chemical Biology Probe for Kinase or Epigenetic Target Deconvolution via 3,4-Dimethoxyphenyl Recognition Motif

The 3,4-dimethoxyphenyl moiety is a recognized pharmacophoric element in several kinase inhibitor scaffolds (e.g., combretastatin A-4 analogs) and epigenetic modulators. As described in the Evidence_Items, this compound provides dual hydrogen-bond acceptor sites via the methoxy groups and an extended π-surface (~110 Ų) compared to thienyl or simple phenyl analogs . These features make it suitable for affinity-based target deconvolution experiments (e.g., cellular thermal shift assays, photoaffinity labeling) where the 3-chlorobenzyl group provides a distinct mass tag for MS-based detection relative to fluorine- or methoxy-labeled analogs.

Metabolic Stability Comparative Studies: 3-Chloro vs. 3-Methoxy and 3-Fluoro Benzylsulfanyl Triazoles

The 3-chlorobenzyl substituent is predicted to exhibit greater metabolic stability than 3-methoxybenzyl (susceptible to O-demethylation by CYP450) and different oxidative metabolism compared to 3-fluorobenzyl (potential for defluorination). The predicted cLogP difference (ΔcLogP ≈ +0.8 vs. 3-methoxy analog) also suggests differential hepatic microsomal clearance [2]. This compound therefore serves as a critical comparator in metabolic stability panels within this chemotype, enabling selection of the optimal benzyl substituent for in vivo pharmacokinetic studies.

Computational Chemistry and Docking Studies Requiring a Conformationally Defined Triazole Ligand

With its fully assigned InChI Key (QSRWMINAVAZEAK-UHFFFAOYSA-N) and canonical SMILES, this compound is suitable for molecular docking and dynamics simulations. The 3-chlorobenzyl group provides a distinct electron density feature for X-ray crystallography or cryo-EM refinement, while the 3,4-dimethoxyphenyl group offers conformational restraint that can be exploited in pharmacophore modeling . The compound's predicted properties (cLogP ~3.8, MW 376.9, HBD 1, HBA 7, rotatable bonds 7) place it within favorable drug-like chemical space (Lipinski compliant), making it a realistic starting point for virtual screening and structure-based design.

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